Formylation Yield: Quantitative Conversion vs. Protecting Group Alternatives
In the patent-defined methotrexate intermediate route, formylation of 4-(methylamino)benzoic acid to yield 4-(N-methylformamido)benzoic acid is reported to proceed in 'quantitative yield' with an isolated yield of 97% after simple water washing or NaOH/HCl reprecipitation [1]. In contrast, the alternative Cbz (carbobenzyloxy) protection strategy on the same substrate is explicitly described in the prior art as producing heavily contaminated product with poor reproducibility, while the tosyl route requires additional synthetic steps and generates p-(N-methyl-N-tosyl)-aminobenzoic acid in unspecified but lower overall process efficiency [1]. The formyl group introduction requires only formic acid as both solvent and reagent under reflux—no additional catalysts, no inert atmosphere, and no chromatographic purification [1].
| Evidence Dimension | Isolated yield of protected intermediate from 4-(methylamino)benzoic acid |
|---|---|
| Target Compound Data | 97% isolated yield (white crystals, mp 218 °C) |
| Comparator Or Baseline | Cbz protection: 'heavily contaminated... only benzyl oxycarbonyl-methyl aminobenzoic acid which was heavily contaminated with p-(N-methyl)-aminobenzoic acid was obtained' [1]; Tosyl route: 'very cumbersome with regard to the large number of synthesis steps and therefore not particularly suitable for industrial use' [1] |
| Quantified Difference | 97% vs. non-reproducible / multi-step (exact yield not reported for comparators due to failure to isolate pure product) |
| Conditions | Formylation: reflux in formic acid, 3 h; isolation by water suspension or NaOH/HCl reprecipitation |
Why This Matters
For procurement, this quantitative yield advantage means that the formyl-protected intermediate can be reliably sourced with high batch-to-batch consistency from a simple, scalable process, whereas alternative protecting group strategies introduce cost, complexity, and irreproducibility risks that are unacceptable in regulated pharmaceutical intermediate supply chains.
- [1] US Patent 4,211,883. Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid. Lonza, Ltd., 1980. View Source
